Ethylmalononitrile
Description
Significance of Malononitrile (B47326) Derivatives in Modern Synthetic Chemistry
Malononitrile and its derivatives are a class of organic compounds characterized by a methylene (B1212753) group flanked by two nitrile (-CN) groups. This dinitrile functionality imparts a high degree of reactivity to the central carbon atom, making it an "active methylene" group. scispace.comajrconline.org The electron-withdrawing nature of the two nitrile groups renders the methylene protons acidic, readily removed by a base to form a stable carbanion. ajrconline.org This carbanion is a potent nucleophile, capable of participating in a wide array of chemical transformations.
The versatility of malononitrile derivatives is a cornerstone of modern synthetic chemistry. ontosight.aiontosight.ai They serve as fundamental building blocks in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai Their ability to undergo various reactions like additions, condensations, and cyclizations makes them indispensable precursors for more complex molecules. ontosight.aiontosight.ai Notably, malononitrile derivatives are key players in multicomponent reactions, where multiple starting materials combine in a single step to form a complex product, offering efficiency and atom economy. eurekaselect.com The unique reactivity of the malononitrile core allows for the construction of a vast library of compounds with tailored properties, driving innovation in drug discovery and materials science. ontosight.airesearchgate.net
Scope and Relevance of Ethylmalononitrile in Contemporary Research
This compound, with an ethyl group attached to the central carbon of the malononitrile core, extends the synthetic utility of this important class of compounds. The presence of the ethyl group can influence the steric and electronic properties of the molecule, offering a finer level of control in synthetic design.
Contemporary research has increasingly focused on leveraging the unique characteristics of this compound. In materials science, it is utilized in the synthesis of novel polymers and light-absorbing compounds, where its structure contributes to desirable properties. solubilityofthings.com The photochemical and fluorescent properties of its derivatives are also being explored for applications such as fluorescent probes.
In medicinal chemistry, this compound serves as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net The ability to introduce an ethyl group can be crucial for optimizing the pharmacological profile of a drug candidate. Researchers are actively investigating this compound derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. scispace.comajrconline.org
Historical Context of this compound in Organic Synthesis
The journey of malononitrile derivatives in organic synthesis began with the exploration of active methylene compounds. The Knoevenagel condensation, a reaction first reported by Emil Knoevenagel, is a classic example of the reactivity of these compounds. wikipedia.org This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, has been a fundamental tool for carbon-carbon bond formation for over a century. wikipedia.orgsciensage.info
The synthesis of unsymmetrical dialkylmalononitriles, such as this compound, has been achieved through methods like phase-transfer catalysis in the absence of a solvent. researchgate.net This approach allows for the selective mono- or dialkylation of malononitrile. researchgate.net The development of such synthetic methods has been crucial for making compounds like this compound readily accessible for further research and application. The continuous refinement of synthetic protocols underscores the enduring importance of malononitrile derivatives in the ever-evolving field of organic chemistry.
Chemical and Physical Properties of this compound
This compound is a colorless to light yellow liquid with a distinct odor. A comprehensive understanding of its chemical and physical properties is essential for its safe handling and effective use in various chemical reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-ethylpropanedinitrile |
| CAS Number | 3696-37-5 |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.117 g/mol guidechem.com |
| Boiling Point | 202.1°C at 760 mmHg guidechem.com |
| Density | 0.958 g/cm³ guidechem.com |
| Flash Point | 85.9°C guidechem.com |
| Refractive Index | 1.422 guidechem.com |
| Solubility | Information not widely available, but likely soluble in organic solvents. |
This table is interactive. Click on the headers to sort the data.
Synthesis of this compound
The synthesis of this compound can be achieved through various laboratory methods. A common approach involves the alkylation of malononitrile.
One established method is the reaction of malononitrile with an ethylating agent, such as bromoethane (B45996) or iodoethane, in the presence of a base. guidechem.com The base deprotonates the malononitrile to form the nucleophilic carbanion, which then attacks the ethyl halide in a nucleophilic substitution reaction to yield this compound.
Another synthetic route utilizes phase-transfer catalysis, which facilitates the reaction between the water-soluble malononitrile salt and the water-insoluble ethylating agent. researchgate.net This method can be performed without a solvent, offering a more environmentally friendly approach. researchgate.net
Key Chemical Reactions of this compound
This compound is a versatile reagent that participates in a variety of important chemical reactions, primarily due to its reactive dinitrile functionality.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. wikipedia.org In this reaction, this compound condenses with an aldehyde or a ketone in the presence of a basic catalyst to form an α,β-unsaturated dinitrile. wikipedia.org This reaction is a powerful tool for forming new carbon-carbon double bonds and is widely used in the synthesis of various organic compounds. sciensage.info Microwave-assisted Knoevenagel condensations involving this compound have been shown to be efficient methods for producing α,β-unsaturated nitriles.
Gewald Reaction
The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com In a typical Gewald reaction, a ketone or aldehyde, an α-cyanoester (or in this context, a related dinitrile like this compound), and elemental sulfur react in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. nih.gov This reaction is of significant importance for the synthesis of thiophene derivatives, which are common motifs in pharmaceuticals and materials. mdpi.com
Applications of this compound
The unique reactivity of this compound makes it a valuable precursor in several areas of chemical science.
Synthesis of Heterocyclic Compounds
This compound is a key starting material for the synthesis of a wide variety of heterocyclic compounds. scispace.com Its ability to undergo cyclization reactions with various reagents allows for the construction of diverse ring systems. nih.gov For example, it is used in the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles that form the core of many medicinal compounds. eurekaselect.comsolubilityofthings.com The synthesis of 5-ethylpyrimidine-2,4,6-triamine (B13755258) from this compound is one such example. guidechem.com
Materials Science
In the field of materials science, this compound and its derivatives are being explored for the creation of novel materials with specific optical and electronic properties. solubilityofthings.com For instance, it is used in the synthesis of light-absorbing compounds. The incorporation of the this compound moiety can lead to polymers with enhanced thermal stability and other desirable characteristics. The photochemical properties of its derivatives are also of interest for developing fluorescent probes and photosensitizers.
Medicinal Chemistry
The scaffold of this compound is a valuable building block in medicinal chemistry for the development of new therapeutic agents. slideshare.net Its derivatives have been investigated for a range of biological activities, including as potential treatments for Alzheimer's disease. The synthesis of various substituted malononitriles has led to compounds with antimicrobial, anticancer, and anti-inflammatory properties. scispace.comajrconline.orgresearchgate.net For example, combinatorial libraries of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles have been synthesized and evaluated for their antibacterial activity. researchgate.netthieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
2-ethylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-5(3-6)4-7/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKGLZXMDLCSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190456 | |
| Record name | Malononitrile, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-37-5 | |
| Record name | 2-Ethylpropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylpropanedinitrile | |
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Synthetic Methodologies for Ethylmalononitrile and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing ethylmalononitrile and its functionalized analogs often rely on well-established reactions such as alkylation and condensation. These routes typically involve multiple steps and have been foundational in the study of malononitrile (B47326) chemistry.
Alkylation and Condensation Reactions with Malononitrile Precursors
A primary and straightforward method for the synthesis of this compound is the direct alkylation of malononitrile. This reaction typically involves treating malononitrile with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. The base deprotonates the acidic methylene (B1212753) group of malononitrile, generating a carbanion that subsequently attacks the ethyl halide in a nucleophilic substitution reaction. Phase-transfer catalysis has been employed to facilitate this alkylation, sometimes even in the absence of a solvent, allowing for selective mono- or dialkylation. researchgate.net For instance, using nano-K2CO3 as a catalyst in ethanol (B145695) at 65°C has been shown to produce 2-ethylmalononitrile.
Another classical approach is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. thieme-connect.comglobalauthorid.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like malononitrile. thieme-connect.com To synthesize this compound derivatives through this pathway, a precursor already containing the ethyl group, such as an ethyl-substituted aldehyde or ketone, would be reacted with malononitrile. The reaction is often catalyzed by a weak base. nih.gov Microwave-assisted Knoevenagel condensations have also been reported to efficiently produce α,β-unsaturated nitriles.
A powerful one-pot method combines the Knoevenagel condensation with a subsequent reduction step. This reductive alkylation of malononitrile with aromatic aldehydes, using water as a catalyst in ethanol for the condensation and sodium borohydride (B1222165) for the reduction, yields monosubstituted malononitriles efficiently. organic-chemistry.org These monosubstituted products can then be selectively alkylated to form unsymmetrically disubstituted malononitriles. organic-chemistry.org
| Precursors | Reagents/Catalyst | Product | Yield (%) | Reference |
| Malononitrile, Ethyl Bromide | Nano-K2CO3, Ethanol | 2-Ethylmalononitrile | - | |
| Malononitrile, Aromatic Aldehydes | Water, Ethanol, Sodium Borohydride | Monosubstituted Malononitriles | High | organic-chemistry.org |
| 2-(2-phenylethyl)malononitrile, Bromoethane (B45996) | Potassium Carbonate, Acetone | 2-(2-phenylethyl)-2-ethylmalononitrile | - | molaid.com |
| Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium (B1175870) Acetate (B1210297) | Microwave Irradiation | Ethyl 2-cyano-3-phenylacrylate derivatives | - | nih.gov |
Multi-Step Synthesis Protocols for Functionalized Derivatives
The synthesis of more complex, functionalized this compound derivatives often necessitates multi-step protocols. These sequences allow for the introduction of various functional groups and the construction of intricate molecular architectures.
For example, a multi-step approach could begin with the synthesis of a core scaffold, which is then elaborated in subsequent steps. One such strategy involves the initial Knoevenagel condensation to form an arylidene malononitrile. ekb.eg This intermediate can then participate in further reactions. For instance, treatment of an o-alkyl vanillin (B372448) derivative with malononitrile in the presence of triethylamine (B128534) as a catalyst yields an arylidene malononitrile. ekb.eg This intermediate can then undergo a one-pot multicomponent reaction with methylarylketones and sodium ethoxide in ethanol to produce a series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides. ekb.eg
Another example involves the synthesis of fluorinated derivatives. A classical scheme for preparing fluorinated dicyanoethylenes includes the C-oxyalkylation of malononitrile with a fluorinated carbonyl compound, followed by dehydration of the resulting alcohol. fluorine1.ru This method has been used to create dicyanoethylenes from trifluoroacetaldehyde (B10831) ethyl hemiacetal and malononitrile, which can then react with indole (B1671886) derivatives to form 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid nitriles. fluorine1.ru
Advanced and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches, including one-pot multicomponent reactions and the use of green catalysts, offer numerous advantages over classical methods, such as reduced waste, shorter reaction times, and higher atom economy.
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netchemrevlett.com This strategy is highly convergent and atom-economical, making it an attractive green alternative to traditional multi-step syntheses. growingscience.com
MCRs have been successfully employed for the synthesis of various heterocyclic compounds derived from this compound precursors. For example, the synthesis of fused 1,4-dihydropyridine (B1200194) derivatives can be achieved through a one-pot, multi-component condensation of dimedone, an aldehyde, malononitrile, and ammonium acetate using glycerol (B35011) as an environmentally friendly solvent. sapub.org Similarly, pyrano[3,2-c]quinoline derivatives have been synthesized via a three-component reaction of 4-hydroxy-quinolin-2(1H)-one, aromatic aldehydes, and malononitrile in ethanol. oiccpress.com
The synthesis of highly substituted pyran derivatives is another area where MCRs have been effectively applied. These reactions often involve the condensation of an aldehyde, malononitrile, and a β-dicarbonyl compound like ethyl acetoacetate (B1235776) or dimedone. growingscience.comnih.gov
Remarkably, some one-pot multicomponent reactions for the synthesis of this compound derivatives can proceed efficiently without the need for a catalyst. These catalyst-free methods are particularly appealing from a green chemistry perspective as they eliminate the cost and potential toxicity associated with catalysts.
A notable example is the catalyst-free, one-pot, three-component synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles. researchgate.netthieme-connect.com This reaction, which involves an aryl aldehyde, a 2-methyl azaarene, and malononitrile, is performed in water, a green and readily available solvent. researchgate.netresearchgate.netthieme-connect.com The simplicity of the reaction conditions, including open-air setup and easy product isolation by filtration, are significant advantages of this protocol. researchgate.netthieme-connect.com The reaction proceeds by refluxing the components in water at 100°C. thieme-connect.com
| Reactants | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Methylquinoline, Benzaldehyde, Malononitrile | Water | Reflux, 100°C | 2-[1-Phenyl-2-(quinolin-2-yl)ethyl]malononitrile | - | thieme-connect.com |
| 2-Methyl Azaarenes, Aryl Aldehydes, Malononitrile | Water | - | 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles | - | researchgate.netresearchgate.net |
Heterogeneous catalysts offer several advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. researchgate.netwikipedia.org In the context of MCRs for synthesizing this compound derivatives, various heterogeneous catalysts have been explored to enhance reaction efficiency and sustainability. savemyexams.com
For instance, KOH loaded on calcium oxide (CaO) has been used as a catalyst for the one-pot multicomponent reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate under solvent-free conditions to produce 4H-pyran derivatives in high yields. growingscience.com Another example is the use of magnetic nanoparticles functionalized with an ionic liquid, which has been shown to be an efficient catalyst for the synthesis of pyrano[3,2-c]quinoline derivatives. oiccpress.com This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity. oiccpress.com
Other heterogeneous catalysts employed in these MCRs include silica-supported KHSO4, nano-γ-alumina sulfuric acid, and various metal-organic frameworks (MOFs) like ZIF-8. researchgate.netresearchgate.net These catalysts often allow for solvent-free reaction conditions or the use of environmentally benign solvents like water. researchgate.netresearchgate.net For example, Zr@IL-Fe3O4 magnetic nanoparticles have been utilized for the one-pot, three-component synthesis of highly substituted pyran derivatives under solvent-free conditions. nih.gov Similarly, a metal-bio functionalized bismuthmagnetite nanocomposite has been developed for the five-component synthesis of 1,2,4,5-tetrahydro-2,4-dioxobenzo[b] researchgate.netdiazepine malononitriles in ethanol at room temperature or under ultrasound irradiation. rsc.org
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO | Solvent-free, 60°C | 4H-Pyran derivatives | up to 92 | growingscience.com |
| 4-Hydroxyquinolin-2(1H)-one, Aromatic Aldehydes, Malononitrile | NiFe2O4@SiO2 bonded ionic liquid | Ethanol, Reflux | Pyrano[3,2-c]quinoline derivatives | up to 91 | oiccpress.com |
| Phthalhydrazide, Dimedone, Aromatic Aldehydes | Nano-γ-alumina sulfuric acid | Neat | 2H-Indazolo[2,1-b]phthalazine-trione derivatives | - | researchgate.net |
| 4-Hydroxycoumarin/Dimedone, Malononitrile, Arylaldehydes | Zr@IL-Fe3O4 MNPs | Solvent-free | Dihydropyrano[3,2-c]chromene derivatives | Excellent | nih.gov |
| 1,2-Phenylenediamines, Meldrum's Acid, Malononitrile, Aldehydes, Isocyanides | Fe3−xBixO4/SiO2@L-ArgEt3+I−/Zn(II) | Ethanol, Room Temperature/Ultrasound | 1,2,4,5-Tetrahydro-2,4-dioxobenzo[b] researchgate.netdiazepine malononitriles | - | rsc.org |
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in green chemistry, offering an alternative to metal-based catalysts for the synthesis of malononitrile derivatives. rsc.org These systems utilize small organic molecules to catalyze reactions, such as the Knoevenagel condensation, often with high efficiency and selectivity. rsc.orgtandfonline.com The use of organocatalysts avoids the toxicity and disposal issues associated with heavy metals. rsc.org
Various organocatalysts have been successfully employed. For instance, chitosan, a renewable biopolymer derived from crustacean waste, has been used as a recyclable heterogeneous organocatalyst for the Knoevenagel condensation of malononitrile with various aldehydes under solvent-free, mechanochemical conditions. rsc.org This method is noted for its faster reaction kinetics and higher product selectivity compared to solvent-based approaches. rsc.org Similarly, squaric acid has been demonstrated as an effective organocatalyst for the Knoevenagel condensation between a wide range of aldehydes and malononitrile at room temperature in an ethanol/water mixture, with the catalyst being reusable for up to five cycles without significant loss of activity. tandfonline.com Other organocatalysts like proline, quinine, and taurine (B1682933) have also been highlighted as excellent green alternatives. rsc.org
Table 1: Performance of Various Organocatalytic Systems in Knoevenagel Condensation
| Aldehyde | Organocatalyst | Solvent/Condition | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Squaric acid (5 mol%) | EtOH:H₂O (1:1), RT | 15 min | 94 | tandfonline.com |
| 4-Nitrobenzaldehyde | Squaric acid (5 mol%) | EtOH:H₂O (1:1), RT | 10 min | 98 | tandfonline.com |
| 4-Chlorobenzaldehyde | Squaric acid (5 mol%) | EtOH:H₂O (1:1), RT | 15 min | 96 | tandfonline.com |
| 5-Hydroxymethylfurfural | Chitosan | Solvent-free, Mortar & Pestle | 10 min | 98 | rsc.org |
| Benzaldehyde | Chitosan | Solvent-free, Mortar & Pestle | 15 min | 94 | rsc.org |
Solvent Engineering and Green Solvents in Synthesis
Solvent selection is a critical aspect of green chemistry. The development of synthetic protocols using sustainable solvents minimizes environmental pollution and can enhance reaction efficiency.
Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. ijcps.orguniovi.es The Knoevenagel condensation of aldehydes and malononitrile has been shown to proceed efficiently in aqueous media, often without the need for any catalyst. ijcps.orgrsc.orgscielo.br This approach offers significant advantages, including simple workup procedures, as the organic products often precipitate from the aqueous solution and can be isolated by simple filtration. rsc.orgtandfonline.com
Various catalysts, such as cetyltrimethylammonium bromide (CTMAB) and boric acid, have been used to promote the reaction in water, leading to high yields in short reaction times. tandfonline.commdpi.com In some cases, catalyst-free condensation occurs at elevated temperatures (e.g., 65 °C), yielding a range of ylidenemalononitriles in high yields and selectivities. rsc.org The use of water as a solvent can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. acs.org
Table 2: Knoevenagel Condensation of Aldehydes with Malononitrile in Aqueous Media
| Aldehyde | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | None | Water, 100 °C | 3 min | 95 | rsc.org |
| Benzaldehyde | CTMAB (0.2 mmol) | Water, RT | 1.5 h | High | tandfonline.com |
| Various aromatic aldehydes | Ni(NO₃)₂·6H₂O (5 mol%) | Water, RT | 10-30 min | 85-95 | ijcps.org |
| 4-Chlorobenzaldehyde | Boric Acid (10 mol%) | Aqueous Ethanol, RT | 15 min | 92 | mdpi.com |
| Aromatic aldehydes | None | Water, 65 °C | 1 h | 84-98 | rsc.org |
Glycerol, a byproduct of biodiesel production, is a promising renewable and green solvent. sapub.orgmdpi.com Its properties, such as a high boiling point, low vapor pressure, biodegradability, and low toxicity, make it an excellent medium for organic synthesis. uniovi.essapub.orgmdpi.com Glycerol can dissolve a wide range of organic compounds and has been successfully used as a solvent for multicomponent reactions to synthesize complex molecules. uniovi.essapub.org For example, the one-pot, multi-component condensation of an aldehyde, dimedone, malononitrile, and ammonium acetate to form fused 1,4-dihydropyridine derivatives proceeds in excellent yield using glycerol as the solvent at 110-120 °C. sapub.org The use of glycerol not only aligns with the principles of green chemistry but also contributes to the valorization of a major industrial byproduct. uniovi.esmdpi.com
Table 3: Multi-component Synthesis of Dihydropyridine (B1217469) Derivatives in Glycerol
| Aldehyde | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 120 | 40 | 92 | sapub.org |
| 4-Chlorobenzaldehyde | 120 | 45 | 94 | sapub.org |
| 4-Nitrobenzaldehyde | 120 | 35 | 95 | sapub.org |
| 3-Nitrobenzaldehyde | 120 | 35 | 96 | sapub.org |
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.netscielo.org.mx They can function as both the solvent and the catalyst in organic reactions. researchgate.nettandfonline.com In the Knoevenagel condensation, basic or Brønsted-acidic ILs have been employed to efficiently catalyze the reaction between aldehydes and malononitrile. derpharmachemica.comasianpubs.org For example, task-specific ILs like 1-benzyl-3-methylimidazolium (B1249132) hydroxide (B78521) ([bnmim]OH) have been used in catalytic amounts under solvent-free grinding conditions, offering mild reaction conditions, short reaction times, and excellent yields. derpharmachemica.com A key advantage is the ability to recycle the ionic liquid for several runs without a significant loss in catalytic activity. researchgate.netderpharmachemica.com Dual-responsive emulsion microreactors using ILs that respond to temperature and CO₂ have also been developed, allowing for efficient reaction, product separation, and catalyst recovery. researchgate.net
Table 4: Knoevenagel Condensation Using Ionic Liquids
| Aldehyde | Ionic Liquid | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-oxo-(4H)-1-benzopyran-3-carbaldehyde | [bnmim]OH | Grinding, RT | 2-5 min | 90-95 | derpharmachemica.com |
| Benzaldehyde | Brønsted-acidic IL | Water, 70 °C | 5 min | 96 | asianpubs.org |
| 4-Chlorobenzaldehyde | Brønsted-acidic IL | Water, 70 °C | 3 min | 98 | asianpubs.org |
| Various aromatic aldehydes | [H₃N⁺–CH₂–CH₂–OH][CH₃COO⁻] | Solvent-free, RT | Several to 60 min | Reasonable | researchgate.net |
Renewable Solvent Applications (e.g., Glycerol)
Energy-Efficient Synthetic Protocols
Reducing energy consumption is a key goal in developing sustainable chemical processes. Energy-efficient protocols like microwave-assisted synthesis offer rapid and efficient alternatives to conventional heating methods.
Microwave-assisted organic synthesis (MAOS) has become a popular energy-efficient technique that can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. bhu.ac.inarkat-usa.orgresearchgate.net The Knoevenagel condensation is particularly amenable to microwave irradiation. arkat-usa.org Studies have shown that reactions between ketones or aldehydes and malononitrile can be carried out efficiently under microwave irradiation, often in the absence of a solvent. arkat-usa.org For example, the condensation of 9-fluorenone (B1672902) with malononitrile under microwave irradiation (300 W) using ammonium acetate as a catalyst was completed in just 2 minutes with a 95% yield, a significant improvement over conventional heating which required 1 hour for a 92% yield. arkat-usa.org This rapid and efficient heating makes MAOS a valuable tool for green synthesis. scielo.org.mxbhu.ac.in
Table 5: Comparison of Microwave-Assisted vs. Conventional Heating for Knoevenagel Condensation
| Reactants | Catalyst | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 9-Fluorenone + Malononitrile | NH₄OAc | Microwave (300 W) | 2 min | 95 | arkat-usa.org |
| Thermal (100 °C) | 1 h | 92 | arkat-usa.org | ||
| Acetophenone + Malononitrile | NH₄OAc | Microwave (300 W) | 15 min | 54 | arkat-usa.org |
| Thermal (120 °C) | 10 h | 50 | arkat-usa.org | ||
| Benzaldehyde + Malononitrile | Ammonium Acetate | Microwave | 1.5 min | 85 | bhu.ac.in |
| Sonicator | 20 min | 90 | bhu.ac.in |
Ultrasound-Assisted Reactions (Sonochemistry)
Ultrasound-assisted synthesis has emerged as a powerful and environmentally benign technique for chemical transformations. orientjchem.org This method utilizes high-frequency sound waves to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. slideshare.netmdpi.com Consequently, ultrasound irradiation often results in higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. orientjchem.orgmdpi.com
In the context of this compound and its derivatives, sonochemistry has been effectively employed in multicomponent reactions (MCRs) to construct diverse heterocyclic frameworks. nih.gov Malononitrile, a key precursor, readily participates in these reactions under ultrasonic irradiation. nih.gov The benefits of this approach include thermal enhancement, agitation, and activation, all contributing to a more efficient and sustainable synthetic process. nih.gov
For instance, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives has been successfully achieved by reacting malononitrile, urea (B33335) or thiourea, and various substituted aldehydes under ultrasonic irradiation in the presence of a morpholine (B109124) catalyst in aqueous conditions. orientjchem.org This method not only provides high reaction yields but also significantly reduces reaction times. orientjchem.org Similarly, the synthesis of 1,2,4,5-tetrahydro-2,4-dioxobenzo[b] slideshare.netresearchgate.netdiazepine malononitriles has been accomplished using a magnetized bionanocomposite catalyst in ethanol, with ultrasound irradiation enhancing the reaction efficiency. rsc.org
A comparative study on the synthesis of benzoxazinonylhydrazone derivatives demonstrated that ultrasound irradiation, even without a catalyst, led to shorter reaction times (6–7 minutes) and good to excellent yields (60–94%) compared to conventional heating. lew.ro This highlights the potential of sonochemistry to streamline synthetic procedures and reduce energy consumption. orientjchem.org
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis
| Product | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Tetrahydropyrimidine derivatives | Ultrasound | Morpholine | Water | Shorter | High | orientjchem.org |
| 1,2,4,5-tetrahydro-2,4-dioxobenzo[b] slideshare.netresearchgate.netdiazepine malononitriles | Ultrasound | Bionanocomposite | Ethanol | Shorter | High | rsc.org |
| Benzoxazinonylhydrazone derivatives | Ultrasound | None | Not specified | 6-7 min | 60-94 | lew.ro |
| Benzoxazinonylhydrazone derivatives | Conventional Heating | Not specified | Not specified | Longer | Lower | lew.ro |
| Azatetracyclic derivatives | Ultrasound | Phase Transfer Catalyst | Chloroform/Water | 2 hours | ~85-95 | mdpi.com |
| Azatetracyclic derivatives | Conventional Heating | Phase Transfer Catalyst | Chloroform/Water | 24 hours | ~75-85 | mdpi.com |
| 1,2,4-triazole-2-thiol derivatives | Ultrasound | Not specified | Not specified | 39-80 min | 75-89 | mdpi.com |
| 1,2,4-triazole-2-thiol derivatives | Conventional Heating | Not specified | Not specified | 10-36 hours | Moderate | mdpi.com |
Solventless and Solid-Phase Reaction Systems
In the pursuit of greener and more efficient chemical processes, solventless and solid-phase synthesis have gained significant traction. These methodologies aim to minimize or eliminate the use of volatile and often toxic organic solvents, which are major contributors to chemical waste.
Solventless Reactions:
Solvent-free, or neat, reactions are conducted in the absence of a solvent, with the reactants themselves acting as the reaction medium. This approach offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and selectivity.
The synthesis of this compound derivatives has been successfully achieved under solvent-free conditions. For example, the selective mono- and dialkylation of malononitrile can be carried out using phase-transfer catalysis without a solvent. researchgate.net A one-pot, three-component synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles has also been developed using water as a solvent, which is considered an environmentally benign medium, and in some cases, under catalyst-free and solvent-free conditions. researchgate.netresearchgate.net Furthermore, the synthesis of various heterocyclic compounds incorporating the malononitrile moiety has been reported under solvent-free conditions, often facilitated by catalysts such as silica-supported KHSO4 or nano-γ-alumina sulfuric acid. researchgate.net
Solid-Phase Synthesis:
Solid-phase synthesis (SPS) is a technique where reactions are carried out on a solid support, or resin. researchgate.net This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away, while the desired product remains attached to the solid support. researchgate.net SPS is particularly well-suited for the creation of combinatorial libraries of compounds for drug discovery. researchgate.net
While direct examples of the solid-phase synthesis of this compound itself are not prevalent in the provided search results, the principles of SPS are applicable to the synthesis of its derivatives, particularly in the context of creating libraries of complex molecules. researchgate.net For instance, the general utility of solid-phase synthesis for creating libraries of quinolones has been demonstrated. researchgate.net The techniques developed for solid-phase peptide synthesis, which involve coupling and deprotection steps on a solid support, can be adapted for the synthesis of other organic molecules. sigmaaldrich.comgoogle.com
Table 2: Examples of Solventless and Solid-Phase Synthesis of Malononitrile Derivatives
| Product/Reaction | Methodology | Catalyst/Conditions | Key Advantages | Reference |
| Mono/Dialkylation of Malononitrile | Solventless | Phase Transfer Catalysis | Selective, no solvent | researchgate.net |
| 2-[1-Aryl-2-(azaaryl)ethyl]malononitriles | Solventless/Water | Catalyst-free, one-pot | Environmentally friendly, easy isolation | researchgate.netresearchgate.net |
| 2H-Indazolo[2,1-b]phthalazine-triones | Solventless | Silica-supported KHSO4 | Simple, no column chromatography | researchgate.net |
| 2H-Indazolo[2,1-b]phthalazine-triones | Solventless | Nano-γ-alumina sulfuric acid | Avoids expensive catalysts and toxic solvents | researchgate.net |
| General Quinolone Library | Solid-Phase | DIVERSOMER® technology | Amenable to high-throughput synthesis | researchgate.net |
Atom Economy and E-Factor Analysis in Sustainable Synthesis
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Two key metrics used to evaluate the environmental performance of a chemical reaction are atom economy and the Environmental Factor (E-Factor). chembam.comwiley-vch.de
Atom Economy , a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wiley-vch.defupress.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chembam.com A higher atom economy indicates a more efficient and less wasteful process.
The E-Factor , developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated. chembam.comfupress.net It is defined as the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-Factor signifies a more environmentally friendly process.
In the synthesis of this compound derivatives, these metrics are crucial for assessing the sustainability of different synthetic routes. For example, a catalyst-free, one-pot, three-component synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles was reported to have a high atom economy of 96.59% and a low E-factor of 0.098. researchgate.net These values indicate a highly efficient and environmentally benign process.
The calculation of these metrics for various synthetic protocols allows for a quantitative comparison of their "greenness." For instance, detailed analyses of different reactions have been performed, taking into account not only the theoretical waste but also factors like yield, the price and safety of reagents, the technical setup, reaction conditions, and the workup and purification methods to calculate an "eco-score." rsc.org
Table 3: Green Chemistry Metrics for a Synthetic Protocol
| Metric | Value | Interpretation | Reference |
| Atom Economy (AE) | 96.59% | High efficiency, most reactant atoms are in the product. | researchgate.net |
| E-Factor | 0.098 | Low amount of waste generated per unit of product. | researchgate.net |
| Reaction Mass Efficiency (RME) | 94.79% | High efficiency considering the actual mass of reactants used. | rsc.org |
| Process Mass Intensity (PMI) | 1.06 | Low total mass input relative to the mass of the product. | rsc.org |
| Eco-Score | 83.165 | Excellent overall sustainability of the synthesis. | rsc.org |
Note: The values in Table 3 are from a specific example of a green synthesis and serve as an illustration of how these metrics are applied.
By considering atom economy and the E-Factor, chemists can make more informed decisions in designing synthetic routes that are not only chemically effective but also environmentally responsible. chembam.com
Chemical Reactivity and Mechanistic Investigations of Ethylmalononitrile
Mechanistic Pathways of Functional Group Transformations
The reactivity of ethylmalononitrile is largely dictated by the electronic properties of the dicyano functionalities. These groups play a crucial role in the formation and stabilization of reaction intermediates, influencing the course of various transformations.
Role of Dicyano Functionalities in Reaction Intermediates
The two cyano (-CN) groups on the same carbon atom are powerful electron-withdrawing groups. This electronic pull significantly increases the acidity of the methylene (B1212753) C-H bond. As a result, this compound is readily deprotonated even by mild bases to form a resonance-stabilized carbanion. wikipedia.orgwikipedia.org The negative charge is delocalized over the two nitrogen atoms of the cyano groups, leading to a stable enolate-like intermediate. wikipedia.org
The stability of this dicyano-stabilized carbanion is a key factor in the reactivity of this compound. wikipedia.org This stabilized intermediate can act as a potent nucleophile in a variety of reactions, including condensations and additions. wikipedia.orgwikipedia.org The formation of such stable carbanions is a recurring theme in the mechanistic pathways involving this compound. In some reactions, the high acidity of the methine proton in malononitrile (B47326) derivatives, due to the dicyano groups, can lead to the formation of stable carbanions that may influence subsequent reaction steps. chemistrysteps.com
Elucidation of Condensation Reaction Mechanisms
Condensation reactions are a cornerstone of the chemistry of this compound. These reactions typically involve the nucleophilic addition of the this compound carbanion to a carbonyl group, followed by an elimination reaction to form a new carbon-carbon double bond. wikipedia.org
Radical Reaction Chemistry
While ionic pathways dominate the chemistry of this compound, it can also participate in radical reactions. The substitution radical nucleophilic unimolecular (SRN1) reaction is one such pathway. wikipedia.org This multi-step mechanism involves the formation of a radical anion intermediate. wikipedia.org The reaction is initiated by the transfer of an electron to the substrate, which then fragments to form a radical and an anion. wikipedia.org The resulting radical can then react with a nucleophile. wikipedia.org However, the scope of SRN1 reactions with this compound can be limited by steric hindrance. For instance, reactions with sterically hindered substrates have been shown to fail with the anion of 2-ethylmalononitrile. researchgate.netpublish.csiro.au
In other instances, free radical pathways have been proposed in the copper-catalyzed reactions of arylidenemalonitriles, which are derivatives of this compound. mdpi.com The addition of radical scavengers was found to inhibit the reaction, suggesting the involvement of radical intermediates. mdpi.com Photochemical reactions can also generate radical species. For example, under visible light irradiation, a photoredox catalyst can facilitate the addition of α-silyl amines to benzalmalononitriles through a proposed radical mechanism. jst.go.jp This involves a single electron transfer to generate a radical ion pair, which then initiates the reaction cascade. jst.go.jp
Advanced Reaction Types Involving this compound
Building on the fundamental reactivity of the dicyano functionality, this compound is employed in several advanced and named reactions that are pivotal in synthetic organic chemistry.
Knoevenagel Condensation and Derivatives
The Knoevenagel condensation is one of the most important reactions involving this compound and its analogs. wikipedia.org It provides a reliable method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated compounds. sigmaaldrich.com The reaction condenses an active hydrogen compound, such as this compound, with an aldehyde or ketone. wikipedia.org A variety of catalysts can be employed, including weak bases like primary and secondary amines, and their salts. wikipedia.orgsigmaaldrich.com
Microwave-assisted Knoevenagel condensations of this compound with aromatic aldehydes have been reported to efficiently produce α,β-unsaturated nitriles. The products of these reactions, such as benzylidenemalononitrile (B1330407) derivatives, are valuable intermediates for the synthesis of various heterocyclic compounds and other medicinally important molecules. bhu.ac.in The reaction conditions can be tuned to achieve high yields and selectivity. bhu.ac.inasianpubs.orgjocpr.com
Table 1: Representative Conditions for Knoevenagel Condensation of Aldehydes with Malononitrile (an analog of this compound)
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Water | Room Temp. | 0.5 h | 96 | jocpr.com |
| 4-Nitrobenzaldehyde | SeO₂/ZrO₂ | Acetonitrile | Room Temp. | 1.5 h | 92 | jocpr.com |
| Benzaldehyde | Brønsted-acidic IL | Water | 70 | 5 min | 95 | asianpubs.org |
| 4-Chlorobenzaldehyde | Brønsted-acidic IL | Water | 70 | 7 min | 96 | asianpubs.org |
| 4-Methoxybenzaldehyde | Brønsted-acidic IL | Water | 70 | 10 min | 92 | asianpubs.org |
| Benzaldehyde | Ammonium (B1175870) Acetate (B1210297) | None (Ultrasound) | Room Temp. | 3 min | 94.58 | bhu.ac.in |
| p-Bromobenzaldehyde | Ammonium Acetate | None (Ultrasound) | Room Temp. | 5 min | 95.82 | bhu.ac.in |
This table presents data for malononitrile as a close analog to illustrate typical reaction conditions.
Michael Addition Transformations
The this compound carbanion is an excellent nucleophile for Michael additions, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and related structures. chemistrysteps.com
The mechanism of the Michael reaction involves the formation of the stabilized enolate from this compound, which then attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a new carbon-carbon bond and generates a new enolate, which is subsequently protonated to give the final product. wikipedia.orgmasterorganicchemistry.com The reaction works best with doubly stabilized enolates, such as the one derived from this compound. chemistrysteps.com
Table 2: Illustrative Conditions for Michael Addition of Malononitrile to α,β-Unsaturated Ketones
| Michael Acceptor | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Chalcone | Amine-functionalized MCM-41 | Methanol | Room Temp. | 1 h | 98 | organic-chemistry.org |
| Benzylideneacetone | Amine-functionalized MCM-41 | Methanol | Room Temp. | 1.5 h | 95 | organic-chemistry.org |
| Methyl Vinyl Ketone | NaOH (0.025M) | Water | Room Temp. | 1 h | - | sctunisie.org |
| 3-Buten-2-one | Sodium Ethoxide | Ethanol (B145695) | - | - | - | libretexts.org |
| Nitroalkene | Diethylamine | Water | Room Temp. | 1 h | 99 | researchgate.net |
This table shows data for malononitrile, which is expected to have similar reactivity to this compound in Michael additions.
Hantzsch Condensation and Related Cyclization Pathways
This compound serves as a key reactant in Hantzsch-type condensation reactions, which are multicomponent reactions used to synthesize dihydropyridines (DHPs) and their derivatives. sapub.orgacs.org These reactions are significant due to the therapeutic properties of the resulting products. nih.gov The typical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or ammonium acetate. acs.org In variations of this synthesis, this compound can be used as the active methylene compound.
A one-pot, multi-component condensation of an aldehyde, dimedone, this compound, and ammonium acetate in glycerol (B35011) as a green solvent can produce fused 1,4-dihydropyridine (B1200194) derivatives. sapub.org This method is efficient for creating highly functionalized 1,4-dihydropyridines from accessible starting materials in a single step. sapub.org The reaction mechanism is thought to proceed through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.gov The use of various aldehydes, including those with electron-donating or electron-withdrawing substituents, has been shown to be effective, leading to excellent yields of the desired products. sapub.org
Table 1: Examples of Fused Dihydropyridines Synthesized via Hantzsch Condensation with this compound sapub.org
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 92 | 277-278 |
| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 90 | 285-287 |
| 3-Chlorobenzaldehyde | 2-Amino-4-(3-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 88 | 265-267 |
| 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 89 | 283-284 |
| 3-Hydroxybenzaldehyde | 2-Amino-4-(3-hydroxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 87 | 283-285 |
| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 91 | 290-291 |
1,3-Dipolar Cycloaddition Chemistry
This compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This type of reaction involves a 1,3-dipole, which is a molecule with at least one mesomeric structure representing a charged dipole, and a dipolarophile, which is typically an alkene or alkyne. organic-chemistry.orgwikipedia.org The reaction is a concerted pericyclic process that proceeds through a six-electron transition state. organic-chemistry.orgslideshare.net
In the context of this compound, it can react with various 1,3-dipoles, such as azomethine ylides. wikipedia.orgrsc.org For example, the reaction of azomethine ylides, generated in situ, with arylidene malononitriles (which can be derived from this compound precursors) leads to spirocyclic adducts. researchgate.net The regioselectivity of these cycloadditions can be influenced by the electronic properties of the substituents on the dipolarophile. researchgate.net These reactions provide an important route for the stereoselective synthesis of five-membered heterocycles. wikipedia.org
Nucleophilic Ring Opening Reactions of Cyclopropane (B1198618) Derivatives
This compound and its derivatives can act as nucleophiles in the ring-opening reactions of electrophilic cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes. mdpi.comresearchgate.net D-A cyclopropanes are characterized by vicinal electron-donating and electron-withdrawing groups, which makes them powerful building blocks for generating polyfunctional intermediates upon ring cleavage. nih.gov
The reaction of nucleophiles with D-A cyclopropanes can be catalyzed by Lewis acids. mdpi.com For instance, the Lewis acid-catalyzed ring opening of a D-A cyclopropane with primary amines leads to γ-amino esters, which can then undergo further transformations. mdpi.com While direct examples with this compound as the primary nucleophile are less detailed in the provided context, the reactivity patterns of related malononitrile derivatives suggest its potential in similar transformations. researchgate.net The ring-opening of D-A cyclopropanes is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com The mechanism of this nucleophilic ring-opening often proceeds via an SN2-like pathway, resulting in an inversion of the stereochemistry at the chiral center. mdpi.com
Catalytic Methodologies in this compound Reactivity
This compound is a substrate in various transition metal-catalyzed reactions, particularly palladium-catalyzed allylic alkylations. jst.go.jpjst.go.jp In these reactions, this compound acts as a soft nucleophile. For instance, the palladium-catalyzed reaction between cinnamyl alcohol and this compound in the presence of a suitable ligand can proceed, although it may require specific conditions to be efficient. jst.go.jp
The optimization of reaction conditions, including the choice of catalyst, solvent, and additives, is crucial for the success of these transformations. For example, in a competitive reaction between an allylic alcohol and an allylic amine with this compound, the selectivity can be controlled by the catalyst system. jst.go.jp While platinum catalysts can be effective at higher temperatures, palladium catalysts have been explored for these direct allylic alkylations. jst.go.jp
This compound and its derivatives are involved in reactions driven by photoredox catalysis. jst.go.jptuwien.at This approach utilizes visible light to initiate single electron transfer (SET) processes, enabling a variety of organic transformations under mild conditions. jst.go.jp
One example involves the development of a Lewis acid-conjugated pyrene (B120774) photoredox catalyst that promotes the addition reaction of α-silyl amines to benzalmalononitriles. jst.go.jp The catalytic activity is enhanced by the electrostatic interaction between the Mg²⁺ Lewis acid and the pyrene radical anion, which is formed via photoinduced electron transfer. jst.go.jp In other systems, this compound derivatives can undergo decyanative transformations enabled by photoredox catalysis in conjunction with other catalytic species, such as amine-ligated boryl radicals. amazonaws.com These synergistic approaches allow for novel bond formations and functional group manipulations that are not easily accessible through traditional thermal methods.
Transition Metal-Catalyzed Processes
Complexation and Adduct Formation Studies
This compound can form stable σ-adducts with electron-deficient aromatic compounds. doi.org A notable example is its reaction with 1,3,5-trinitrobenzene (B165232) (TNB). doi.orgcdnsciencepub.com The anion of this compound acts as a carbon-based nucleophile, attacking an unsubstituted ring position of TNB to form a carbon-bonded σ-adduct. doi.org
Unlike the adduct formed from malononitrile, the adduct from this compound does not have a readily ionizable proton on the exocyclic carbon. This difference makes the conversion to the carbon-bonded adduct less favorable for this compound compared to malononitrile itself. doi.org Kinetic and equilibrium studies have been conducted to quantify these reactions and compare them with the adduct formation involving other nucleophiles, such as methoxide (B1231860) ions. doi.orgcdnsciencepub.com
Table 2: Equilibrium and Kinetic Data for Adduct Formation with TNB in Methanol cdnsciencepub.com
| Nucleophile | pKa of Conjugate Acid | Equilibrium Constant for Adduct Formation (K) |
| CH(CN)₂⁻ | 11.2 | 2 x 10⁴ L mol⁻¹ |
| EtC(CN)₂⁻ | 13.1 | 1.1 L mol⁻¹ |
| MeO⁻ | 15.5 | 17 L mol⁻¹ |
Applications in Advanced Organic Synthesis and Materials Science
Ethylmalononitrile as a Versatile Synthon in Complex Molecule Synthesis
This compound, a derivative of malononitrile (B47326), stands out as a highly versatile building block, or synthon, in the field of organic synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. chalcogen.romsu.edu The reactivity of this compound, stemming from its activated methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, allows it to participate in a wide array of chemical transformations. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures, particularly heterocyclic compounds, which are core components of many pharmaceuticals and functional materials. Its utility is frequently demonstrated in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. This approach offers significant advantages in terms of efficiency and atom economy.
The dual nitrile functionalities and the active methylene group of this compound make it an ideal precursor for the construction of a wide variety of heterocyclic systems. Its ability to undergo condensations, Michael additions, and subsequent cyclizations is central to its role in heterocyclic synthesis.
This compound is extensively used in the synthesis of a broad spectrum of nitrogen-containing heterocycles.
Pyridines and Dihydropyridines: The synthesis of highly functionalized pyridines can be achieved through one-pot, three-component reactions. For instance, the reaction of aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile (a close analog of this compound) in ethanol (B145695) with potassium carbonate as a base under microwave irradiation yields 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles in good yields (65-77%). mdpi.com The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can also be adapted to use malononitrile derivatives to produce 1,4-dihydropyridines. frontiersin.orgsapub.orgthermofisher.com Fused 1,4-dihydropyridines, such as 2-amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, have been synthesized in excellent yields (up to 92%) through a one-pot condensation of dimedone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) in glycerol (B35011). sapub.org
Table 1: Synthesis of Pyridine and Dihydropyridine Derivatives
| Reactants | Catalyst/Reagent | Solvent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|---|
| Aromatic aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile | K2CO3 | Ethanol, Microwave | 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | 65-77% | mdpi.com |
| Dimedone, Aldehydes, Malononitrile, Ammonium acetate | None | Glycerol, 120°C | Fused 1,4-Dihydropyridines (e.g., Hexahydroquinolines) | 88-96% | sapub.org |
Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound equivalent with hydrazine (B178648) derivatives. mdpi.comnih.gov this compound can act as a precursor to the required carbon backbone. One-pot, four-component reactions of hydrazine hydrate, ethyl acetoacetate (B1235776), a carbonyl compound, and malononitrile can produce pyrano[2,3-c]pyrazole derivatives. researchgate.net
Indoles: The synthesis of indole (B1671886) derivatives can be achieved using this compound. A two-step process involving a three-component reaction of phenylglyoxals, indoles, and malononitrile in water yields indole-substituted β,β-dicyanoketones. Subsequent reduction with sodium borohydride (B1222165) affords indole-substituted 2-amino-4,5-dihydro-3-furancarbonitriles. researchgate.net Additionally, a three-component, one-step reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal, malononitrile, and indole derivatives can produce fluorinated 3-substituted indoles. fluorine1.rufluorine1.ru
Quinazolinones: Quinazolinone derivatives can be synthesized from appropriate precursors derived from this compound, although specific examples directly starting from this compound are less commonly detailed in the provided context. The general synthetic strategies often involve the cyclization of anthranilic acid derivatives or related compounds. slideshare.netekb.eg
Tetrazoles: 5-Substituted-1H-tetrazoles are synthesized via the [3+2] cycloaddition of nitriles with sodium azide. ajgreenchem.com This reaction can be catalyzed by various agents, including nano-TiCl4·SiO2 or CuSO4·5H2O, to produce tetrazoles in good to excellent yields (85-95%). ajgreenchem.comscielo.br this compound, possessing two nitrile groups, can potentially serve as a precursor for ditetrazole compounds.
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Reactants with this compound (or analog) | Catalyst/Conditions | Yield | Citation |
|---|---|---|---|---|
| Pyranopyrazoles | Hydrazine hydrate, Ethyl acetoacetate, Aldehydes | Acidic ethanol, Reflux | Varies (e.g., 64-74%) | researchgate.net |
| Fluorinated Indoles | Trifluoroacetaldehyde ethyl hemiacetal, Indole derivatives | Triethylamine (B128534) (catalytic), Room temp. | 56-81% | fluorine1.ru |
| 5-Substituted-1H-tetrazoles | Nitriles, Sodium azide | SO3H-carbon, DMF, 100°C | 85-95% | ajgreenchem.com |
This compound is a key reactant in the synthesis of various oxygen-containing heterocycles, most notably chromenes and their derivatives.
Chromenes: 2-Amino-4H-chromenes are synthesized with high efficiency through a one-pot, three-component reaction involving an aldehyde, malononitrile (or this compound), and a phenolic compound like 2-naphthol (B1666908) or resorcinol. um.edu.mtchemmethod.com This reaction can be catalyzed by a wide range of catalysts, from basic catalysts like piperidine (B6355638) to heterogeneous catalysts such as metal-organic frameworks (MOF-5), often providing excellent yields (up to 95%). chemmethod.comorientjchem.org The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol (B47542) and subsequent intramolecular cyclization. chemmethod.com
Xanthenes and Pyrans: The synthesis of xanthenes and pyrans often involves similar multicomponent strategies. For example, pyrano[3,2-c]quinoline derivatives have been synthesized from 4-hydroxy-quinolin-2(1H)-one, malononitrile, and aromatic aldehydes. oiccpress.com Ionic liquids have also been employed as efficient and reusable catalysts for the synthesis of xanthenes and chromenes. oiccpress.com
Table 3: Synthesis of Oxygen-Containing Heterocycles
| Heterocycle | Reactants with this compound (or analog) | Catalyst/Conditions | Yield | Citation |
|---|---|---|---|---|
| 2-Amino-4H-chromenes | Aromatic aldehydes, 2-Naphthol | MOF-5, Solvent-free, 80°C | Up to 95% | chemmethod.com |
| 2-Amino-4H-chromenes | Aromatic aldehydes, α- or β-naphthol | Methane sulphonic acid (MSA) | Very good yields | orientjchem.org |
| 4H-Chromenes | Salicylaldehyde, Various nucleophiles (e.g., 2-methylindole) | Deep Eutectic Solvent (ChCl:Gly), 70°C | Good yields | um.edu.mt |
The reactivity of this compound also extends to the synthesis of sulfur-containing heterocyclic systems.
Benzothiazoles: Benzothiazoles are commonly synthesized by the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or nitriles. derpharmachemica.comorganic-chemistry.orgajol.info For example, 2-substituted benzothiazoles can be prepared in high yields by reacting 2-aminothiophenol with various aldehydes under different conditions, such as in water at 110°C or using catalysts like cerium ammonium nitrate (B79036). derpharmachemica.comresearchgate.net Copper-catalyzed reactions of 2-aminobenzenethiols with nitriles also provide an efficient route to 2-substituted benzothiazoles. organic-chemistry.org
Table 4: Synthesis of Benzothiazoles
| Reactants | Catalyst/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2-Aminothiophenol, Aromatic/Heteroaromatic aldehydes | None (catalyst-free) | Water, 110°C | High yields | researchgate.net |
| 2-Aminothiophenol, Aldehydes | Cerium ammonium nitrate / 30% H2O2 | Acetonitrile, 50°C | Not specified | derpharmachemica.com |
| 2-Aminobenzenethiols, Nitriles | Copper catalyst | Not specified | Excellent yields | organic-chemistry.org |
This compound is a valuable reagent in the construction of complex fused and spirocyclic systems, which are of significant interest in medicinal chemistry.
Spirooxindoles: Spirooxindoles are a prominent class of spirocyclic compounds whose synthesis frequently employs malononitrile or its derivatives. Multicomponent reactions involving isatin, malononitrile, and a third component (such as a β-ketoester, 4-hydroxycoumarin, or barbituric acid) are widely used to generate diverse spirooxindole scaffolds. researchgate.netunimi.it For example, a four-component reaction of isatins, malononitrile, monothiomalonamide, and triethylamine in hot ethanol yields spiro[indole-3,4'-pyridine] derivatives. researchgate.net Similarly, reacting isatin, malononitrile, and barbituric acid using an ionic liquid catalyst under microwave irradiation produces spiro compounds in good yields (43-98%). unimi.it
Table 5: Synthesis of Spirocyclic Compounds
| Spiro System | Reactants with this compound (or analog) | Catalyst/Conditions | Yield | Citation |
|---|---|---|---|---|
| Spiro[indole-3,4'-pyridine] | Isatins, Monothiomalonamide, Triethylamine | Ethanol, Hot | Not specified | researchgate.net |
| Spirooxindoles | Isatins, Barbituric acid | Ionic liquid, Microwave | 43-98% | unimi.it |
| Spiro[dihydropyridine-oxindoles] | Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, Room temp. | Satisfactory yields | beilstein-journals.org |
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a valuable synthon in the preparation of organofluorine compounds.
One notable application is in the synthesis of fluorinated 3-substituted indoles. A three-component, one-step reaction has been developed that combines trifluoroacetaldehyde ethyl hemiacetal, malononitrile, and various indole derivatives. fluorine1.rufluorine1.ru This method proceeds in the presence of a catalytic amount of an organic base like triethylamine at room temperature. The reaction is highly efficient, providing the desired nitriles of 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid in yields ranging from 56% to 81%. fluorine1.ru This approach is advantageous as it avoids the isolation of the intermediate highly electrophilic alkene, 2-(2,2,2-trifluoroethylidene)malononitrile, which is then alkylated in situ by the indole derivative. fluorine1.rufluorine1.ru
Furthermore, copper-catalyzed reactions involving arylidenemalononitriles and difluoromethylated benzothiazole (B30560) reagents have been developed. These reactions lead to the formation of products like 2-(2-(benzo[d]thiazol-2-yl)-1-aryl-2,2-difluoroethyl)malononitrile in good yields (e.g., 81% for the phenyl derivative). mdpi.com This demonstrates the utility of malononitrile scaffolds in constructing complex molecules containing both fluorine atoms and heterocyclic moieties.
Table 6: Synthesis of Organofluorine Compounds
| Reactants with Malononitrile | Catalyst/Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|
| Trifluoroacetaldehyde ethyl hemiacetal, Indole derivatives | Triethylamine (catalytic), Room temp. | Nitriles of 3-(1H-indol-3-yl)-2-cyano-4,4,4-trifluorobutanoic acid | 56-81% | fluorine1.ru |
| Arylidenemalononitriles, 2-(Difluoromethyl)benzo[d]thiazole | Copper catalyst | 2-(2-(Benzothiazol-2-yl)-1-aryl-2,2-difluoroethyl)malononitrile | 66-83% | mdpi.com |
Sulfur-Containing Heterocycles (e.g., Benzothiazoles, Thiazolidinones, Thienopyrimidinones)
Intermediate in Agrochemical and Pharmaceutical Synthesis
The chemical versatility of this compound has established it as a key intermediate in the synthesis of a wide array of agrochemicals and pharmaceuticals. solubilityofthings.comontosight.ai Its ability to participate in various chemical transformations allows for the construction of complex heterocyclic compounds, which are foundational structures in many biologically active molecules. researchgate.net
In the realm of agrochemicals, this compound derivatives have been explored for their potential as pesticides. google.com For instance, specific malononitrile compounds have been synthesized and investigated for their pesticidal activities. google.com The synthesis often involves the reaction of this compound or its precursors with other organic molecules to create compounds with desired biological effects. google.com
In the pharmaceutical industry, this compound serves as a precursor for synthesizing various therapeutic agents. researchgate.netontosight.ai The nitrile groups can be readily converted into other functional groups, making it a valuable starting material for a range of pharmaceuticals. solubilityofthings.com For example, it has been used in the synthesis of compounds with potential applications as tyrosinase inhibitors, which are relevant in cosmetics and for treating certain skin disorders. researchgate.net Furthermore, derivatives of this compound have been incorporated into complex molecules that are precursors to compounds with potential therapeutic value, such as those with antidepressant and acetylcholinesterase inhibitory activities, the latter being relevant for Alzheimer's disease treatment. researchgate.net The synthesis of these complex molecules often involves multi-step reactions where this compound provides a crucial structural motif. jst.go.jpjst.go.jp
| Application Area | Example of Use | Reference |
| Agrochemicals | Synthesis of potential pesticides | google.com |
| Pharmaceuticals | Precursor for tyrosinase inhibitors | researchgate.net |
| Pharmaceuticals | Intermediate for potential antidepressants | researchgate.net |
| Pharmaceuticals | Intermediate for acetylcholinesterase inhibitors | researchgate.net |
Precursor for Advanced Dyes and Pigments
This compound is a valuable precursor in the synthesis of a variety of advanced dyes and pigments. ontosight.ai The presence of the two nitrile groups allows for the creation of chromophoric systems, which are responsible for the color of these materials. researchgate.net
One significant application is in the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds that are widely used as robust blue and green pigments. researchgate.net While direct reactions of this compound with certain precursors have been shown to be challenging due to steric hindrance, related malononitrile derivatives are key components in building the phthalonitrile (B49051) precursors necessary for phthalocyanine (B1677752) synthesis. researchgate.netresearchgate.net These phthalocyanine dyes have found applications in various high-tech areas, including as photosensitizers in photodynamic therapy and in the development of next-generation dye-sensitized solar cells. worldscientific.com
Furthermore, this compound derivatives are utilized in the creation of metal-free organic dyes. For instance, 3-ethyl malononitrile rhodanine-(CN)2 has been synthesized and used in the development of dyes for dye-sensitized solar cells (DSSCs), which are a promising technology for renewable energy. researchgate.net The design of these dyes often involves combining electron-donating and electron-accepting units to optimize their light-absorbing and electron-transfer properties. researchgate.net
Contributions to Materials Science and Polymer Chemistry
The unique chemical properties of this compound also lend themselves to significant contributions in the fields of materials science and polymer chemistry. slideshare.net
Development of Novel Polymeric Materials
This compound is a monomer that can be used in polymer synthesis. slideshare.net Its dinitrile functionality allows it to participate in polymerization reactions, leading to the formation of novel polymeric materials. While detailed information on specific polymers derived solely from this compound is limited in the provided search results, the general use of nitriles in polymer chemistry is well-established. solubilityofthings.com The reactivity of the nitrile groups can be harnessed to create polymers with specific thermal and chemical properties. For instance, patent literature mentions the use of this compound in the context of base materials for resin formulations, which may include vinyl chloride polymers and polyurethanes. google.com
Catalytic Applications in Advanced Materials (e.g., Zeolites)
While direct catalytic use of this compound itself is not extensively documented, its derivatives and related compounds play a role in catalytic processes, particularly in the synthesis of advanced materials like zeolites. slideshare.net Zeolites are microporous, aluminosilicate (B74896) minerals that are widely used as catalysts in the chemical industry. The synthesis of certain types of zeolites can be influenced by the presence of organic molecules that act as templates or structure-directing agents.
For example, in the synthesis of highly functionalized pyrazole (B372694) derivatives, layered double hydroxides (LDHs) have been used as heterogeneous catalysts in reactions involving malononitrile, a related compound to this compound. researchgate.net Similarly, HY-Zeolite has been employed as a catalyst in the one-pot synthesis of polyhydroquinolines, a reaction that can involve malononitrile derivatives. sapub.org The use of zeolitic imidazole (B134444) frameworks (ZIFs) as catalysts for the synthesis of dicyano alkyl quinoline (B57606) derivatives in aqueous medium has also been reported, highlighting the synergy between nitrile-containing compounds and zeolite-based materials. researchgate.net
Role in Sustainable Chemical Industry and Renewable Energy Materials
This compound and its reactions are relevant to the growing field of sustainable or "green" chemistry. solubilityofthings.com The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.orgmdpi.com The study of nitriles like this compound contributes to the development of greener synthetic practices. solubilityofthings.com
The use of this compound in the synthesis of dyes for dye-sensitized solar cells (DSSCs) is a direct contribution to renewable energy materials. worldscientific.comresearchgate.net DSSCs are a type of thin-film solar cell that are relatively low-cost and can be made from flexible materials. The efficiency of these cells is highly dependent on the properties of the organic dye used to absorb light, making the synthesis of new and improved dyes a critical area of research. researchgate.net
Computational and Theoretical Investigations of Ethylmalononitrile Systems
Quantum Chemical Calculation Methodologies
Quantum chemical calculations, which solve the fundamental equations of quantum mechanics, are central to the computational study of ethylmalononitrile. ethz.ch These methods allow for the precise calculation of molecular properties, reaction pathways, and energetics. ethz.ch By modeling the molecule in silico, researchers can predict its behavior and guide experimental work. ethz.ch
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands out as one of the most widely used quantum chemical methods for studying organic molecules like this compound. nih.govfrontiersin.org DFT offers a favorable balance between computational cost and accuracy, making it suitable for investigating the ground-state properties and reactivity of medium-sized molecules. frontiersin.org The theory is based on the principle that the energy of a system can be determined from its electron density.
In typical DFT studies involving this compound derivatives, the B3LYP hybrid functional is frequently employed. nih.govfrontiersin.orgjst.go.jp This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is often paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(2d,2p), which provide a mathematical description of the atomic orbitals in the molecule. nih.govexplorationpub.com The inclusion of polarization functions (d,p) is crucial for accurately describing chemical bonds. nih.gov
Table 1: Common DFT Methodologies Used in this compound System Studies
| Component | Description | Examples |
|---|---|---|
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP nih.govfrontiersin.org, M06 jst.go.jp, PBE |
| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d,p) nih.gov, 6-311++G(2d,2p) explorationpub.com, def2-SVP jst.go.jp |
| Software | Programs used to perform the calculations. | Gaussian nih.govjst.go.jp, MOLCAS molcas.org, CP2K cp2k.org |
| Solvation Model | Accounts for the effect of a solvent on the molecule. | SMD (Solvation Model based on Density) jst.go.jp, PCM (Polarizable Continuum Model) |
A fundamental step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). cp2k.org For this compound, this process determines the most stable bond lengths, bond angles, and dihedral angles. The optimization process is typically performed until the forces on the atoms are close to zero, indicating a stable structure. molcas.org
Conformational analysis is the exploration of different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. taltech.ee This is particularly relevant for the ethyl group in this compound. Computational methods can systematically or stochastically rotate these bonds to identify various low-energy conformers. ethz.ch Each identified conformation is then subjected to geometry optimization to find the nearest local energy minimum. taltech.ee The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. While detailed conformational analyses specifically for the parent this compound are not extensively published, the methodologies are standard in studies of its more complex derivatives. researchgate.net
DFT calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals. frontiersin.org The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. frontiersin.org
Furthermore, DFT can be used to predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. cp2k.org These theoretical spectra can be compared with experimental data to confirm the structure and aid in the assignment of spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated, providing another avenue for structural verification. While these predictions are powerful, they are often performed on derivatives within larger studies rather than on the isolated this compound molecule. nih.gov
DFT is a powerful tool for modeling chemical reaction mechanisms, providing a step-by-step description of how reactants are converted into products. frontiersin.org This has been applied to reactions involving this compound derivatives, such as in palladium-catalyzed direct alkylations. jst.go.jpjst.go.jp
The process involves identifying all relevant intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. molcas.org Computationally, a TS is located and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. jst.go.jp
Once a transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations can be performed. jst.go.jp An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS indeed connects the intended species. jst.go.jp The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com For instance, in a study on the palladium-catalyzed reaction of cinnamyl alcohol with 2-ethylmalononitrile, DFT calculations at the B3LYP-D3/def2-SVP level were used to optimize geometries of intermediates and transition states to elucidate the reaction's selectivity. jst.go.jp
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as a nucleophile, while the LUMO is the innermost empty orbital and acts as an electrophile. numberanalytics.com
The energy and spatial distribution of these orbitals, readily calculated using DFT, are key to understanding a molecule's reactivity. frontiersin.org A small energy gap between the HOMO and LUMO generally implies higher reactivity. researchgate.net The coefficients of the atomic orbitals contributing to the HOMO and LUMO can help predict the sites of electrophilic and nucleophilic attack. In studies involving this compound derivatives, FMO analysis is used to explain observed reactivity patterns and to design new molecules with desired electronic properties. frontiersin.orgresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Data
| Parameter | Description | Typical Information |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Relates to chemical reactivity and stability |
| Orbital Distribution | Visual representation of HOMO and LUMO lobes | Shows the most probable locations for reaction |
Reaction Mechanism Modeling and Transition State Analysis
Molecular Modeling and Simulation Approaches
Beyond quantum chemical methods that focus on the electronic structure of a single or a few molecules, broader molecular modeling and simulation techniques can be used to study the behavior of this compound in larger systems or over longer timescales. researchgate.netmindat.org
Molecular dynamics (MD) simulations, for example, use classical mechanics to simulate the movement of atoms and molecules over time. rsc.orglammps.orgrsc.org This approach can be used to study the conformational dynamics of this compound in solution or its interaction with other molecules, such as in a biological system. While computationally less expensive than quantum methods, MD requires accurate force fields, which are sets of parameters that describe the potential energy of the system.
Another relevant technique is molecular docking. This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the interaction of a small molecule like an this compound derivative with a biological target, such as a protein receptor. researchgate.netmindat.org Docking studies on derivatives have been performed to investigate potential antioxidant or other biological activities. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are pivotal for elucidating potential ligand-target interactions and predicting binding affinities.
Research has been conducted on various derivatives to understand their interaction with specific biological targets. For instance, a derivative, 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile, was investigated for its potential antioxidant properties through molecular docking. dntb.gov.ua The study explored its interactions with four different antioxidant proteins: Lipoxygenase (PDB ID: 1N8Q), Cytochrome P450 2C9 (CYP2C9, PDB ID: 1OG5), NADPH oxidase (PDB ID: 2CDU), and Bovine Serum Albumin (PDB ID: 4JK4). dntb.gov.ua The results indicated favorable binding, with the most significant docking score of -9.4 kcal/mol observed between the ligand and the NADPH oxidase protein (2CDU). dntb.gov.ua
Similarly, computational studies on other malononitrile-containing heterocyclic compounds, such as pyrazole (B372694) derivatives, have utilized molecular docking to explore binding modes with microbial receptors from E. coli and C. albicans. researchgate.net These analyses help to identify key hydrogen bonds, as well as electrostatic and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net Other research has employed docking to screen benzylidenemalononitrile (B1330407) derivatives against cancer-related targets like HER2, human farnesyl pyrophosphate synthase (FPPS), and EGFR, or against human Acetylcholinesterase in the context of Alzheimer's disease. nih.govnih.gov
Table 1: Examples of Molecular Docking Studies on Malononitrile (B47326) Derivatives
| Ligand Class/Derivative | Target Protein(s) | PDB ID(s) | Key Findings |
| 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile | Lipoxygenase, CYP2C9, NADPH oxidase, Bovine Serum Albumin | 1N8Q, 1OG5, 2CDU, 4JK4 | Strongest binding affinity observed with NADPH oxidase (-9.4 kcal/mol). dntb.gov.ua |
| Pyrazole derivatives | E. coli and C. albicans receptors | Not Specified | Identified key hydrogen bonding, electrostatic, and hydrophobic interactions. researchgate.net |
| Benzylidenemalononitrile derivatives | HER2, Human FPPS, EGFR | 7JXH, 4H5D, 4LRM | Evaluated potential as anticancer agents by predicting binding to key oncogenic proteins. nih.gov |
| Pyrazole and Benzofuran derivatives | Human Acetylcholinesterase | 4EY7 | Investigated potential as inhibitors for Alzheimer's disease management. nih.gov |
Molecular Dynamics (MD) Simulations for System Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complexes over time. mdpi.com MD simulations provide a detailed view of the dynamic behavior of atoms and molecules, offering insights into the conformational changes and thermodynamic stability of the system. mdpi.comnih.gov
For example, MD simulations have been used to study complexes of tyrosinase with inhibitors designed from malononitrile, revealing that the derivatives form promising and stable interactions. mdpi.com The stability of these complexes is typically analyzed using metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). mdpi.com A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the target's active site. nih.gov
In studies of acetylcholinesterase inhibitors, MD simulations running for a 100-nanosecond timeframe were used to confirm the thermodynamic stability of the intermolecular contacts identified during docking. nih.govnih.gov Similarly, simulations of other ligand-protein complexes have been used to confirm their stability at physiological temperatures (e.g., 300K). nih.gov These simulations are crucial for validating the docking results and ensuring that the predicted binding mode is not a transient state but a dynamically stable interaction. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.net
For compounds related to the this compound scaffold, such as pyrazole derivatives, QSAR studies have successfully established a good correlation between the structural parameters of the compounds and their antibacterial activity. researchgate.net These models are valuable tools in drug discovery, as they can predict the activity of untested or even unsynthesized compounds. researchgate.net Similar approaches have been used to model the analgesic activity of NMDA receptor antagonists and the inhibitory activity of novel compounds against acetylcholinesterase. nih.govnih.gov By identifying the key molecular descriptors that influence activity, QSAR models provide crucial guidance for the design of new, more potent derivatives.
3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) in Activity Prediction
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are advanced techniques that analyze the relationship between the 3D properties of molecules and their biological activities. frontiersin.org
CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more comprehensive analysis by also including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. frontiersin.orgpitt.edu These methods have been applied to various classes of compounds containing the malononitrile moiety. For instance, a 3D-QSAR study on pyrazole derivatives provided insights into the structural requirements for their antimicrobial activity. researchgate.net
In a study modeling the analgesic activity of certain antagonists, the developed CoMFA and CoMSIA models showed strong predictive accuracy, which was validated both internally and externally. researchgate.net The statistical significance of these models is often represented by parameters like Q² (cross-validated correlation coefficient) and R² (non-cross-validated correlation coefficient). For example, one CoMSIA model yielded a Q² of 0.665 and an R² of 0.916. researchgate.net The results from these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish biological activity. frontiersin.orgpitt.edu
Table 2: Statistical Validation of a Sample 3D-QSAR Model
| Model | Q² (Cross-validated) | R² (Non-cross-validated) | R²pred (External Validation) | Key Fields |
| CoMFA | 0.540 | 0.980 | 0.613 | Steric, Electrostatic |
| CoMSIA | 0.665 | 0.916 | 0.701 | Steric, Electrostatic, H-bond Acceptor |
| Data derived from a study on neuropathic pain modulators. researchgate.net |
In Silico Design, Screening, and Virtual Library Generation
The insights gained from computational studies like QSAR and molecular docking are frequently applied to the in silico design of new molecules. researchgate.net By understanding the structural features that confer desired activities, chemists can rationally design novel derivatives of a core scaffold like this compound with potentially improved properties. researchgate.net
This process often involves the generation of a virtual library, which is a large collection of digital molecules that have not yet been synthesized. nih.govyoutube.com These libraries can be created by simulating known chemical reactions on a set of available building blocks. youtube.com For example, the structural features identified from 3D-QSAR analyses of pyrazole derivatives were used to design new compounds that showed excellent predicted antimicrobial activity in silico. researchgate.netresearchgate.net
These virtual libraries, which can contain billions of compounds, are then subjected to virtual screening, a computational process that uses methods like molecular docking to prioritize a smaller, more manageable number of candidates for actual synthesis and laboratory testing. nih.gov This approach accelerates the discovery process by focusing resources on the most promising molecules. irjet.net
Integration of Crystallographic Data with Computational Studies
The accuracy and reliability of computational models are significantly enhanced by integrating them with experimental data, particularly from X-ray crystallography. dntb.gov.ua Crystallography provides the precise, three-dimensional atomic coordinates of a molecule, offering an unambiguous determination of its structure. mdpi.comslideshare.net
In a study of 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile, both crystal structure analysis and molecular docking were performed. dntb.gov.uaorcid.org The experimentally determined crystal structure serves as a gold standard for validating the conformations used in computational studies. By ensuring the docking simulations start with a physically accurate molecular geometry, the resulting predictions of ligand-target interactions become more credible. This integration allows for a powerful synergy where experimental data grounds and refines theoretical models, leading to a deeper and more accurate understanding of molecular behavior.
Advanced Analytical Characterization Techniques for Ethylmalononitrile and Derivatives
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for determining the structural features of ethylmalononitrile derivatives. They rely on the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. thermofisher.com
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For a typical this compound structure, one would expect to see signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and a signal for the methine proton. The chemical shift (δ) of the methine proton is particularly diagnostic, appearing further downfield due to the deshielding effect of the two adjacent cyano groups. oregonstate.edu For instance, in 2-cyclopentyl-2-ethylmalononitrile, the protons of the ethyl group appear as a triplet at δ 1.15 ppm (CH₃) and a quartet at δ 2.01 ppm (CH₂). sci-hub.se
¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The carbon atoms of the cyano groups (C≡N) have characteristic chemical shifts, typically appearing in the range of δ 110–120 ppm. wisc.edu The quaternary or methine carbon to which the cyano groups are attached also has a specific shift, as do the carbons of the ethyl group. libretexts.org The electronegativity of substituents significantly influences these shifts. libretexts.org
¹⁹F and ³¹P NMR Spectroscopy are utilized for derivatives containing fluorine or phosphorus, respectively. These techniques are highly sensitive and provide valuable structural information. For example, in the analysis of 2-[2,2,2-Trifluoro-1-(2-phenyl-1H-indole-3-yl)ethyl]malononitrile, ¹⁹F NMR shows a characteristic signal for the trifluoromethyl (-CF₃) group. fluorine1.ru Similarly, in 2-(2-(benzo[d]thiazol-2-yl)-2,2-difluoro-1-(p-tolyl)ethyl)malononitrile, ¹⁹F NMR is crucial for characterizing the geminal fluorine atoms, which appear with a chemical shift around δ -95 ppm. mdpi.com While ³¹P NMR is less common for direct analysis of this compound, it is essential for characterizing phosphorus-containing catalysts or reagents used in its synthesis. oiccpress.com
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|---|
| 2-cyclopentyl-2-ethylmalononitrile | ¹H | CDCl₃ | 1.15 (t, 3H, CH₃), 2.01 (q, 2H, CH₂) | sci-hub.se |
| ¹³C | CDCl₃ | 10.1 (CH₃), 26.2 (CH₂), 29.5 (CH₂), 34.6 (CH), 46.1 (C), 114.7 (CN) | ||
| 2-[2,2,2-Trifluoro-1-(1H-indole-3-yl)ethyl]malononitrile | ¹H | CDCl₃ | 4.37-4.45 (m, 2H, -CH-), 7.24-7.64 (m, 5H, Ar), 8.54 (br. s., 1H, NH) | fluorine1.ru |
| ¹⁹F | CDCl₃ | -77.25 (s, -CF₃) | ||
| 2-(2-(benzo[d]thiazol-2-yl)-2,2-difluoro-1-(p-tolyl)ethyl)malononitrile | ¹⁹F | CDCl₃ | -86.87 (d), -95.13 (d) | mdpi.com |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and particularly Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups within a molecule. thermofisher.com The methods are based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. ump.edu.mypressbooks.pub FT-IR offers significant advantages over older dispersive IR techniques by analyzing all wavelengths simultaneously, resulting in faster and more sensitive measurements. bruker.com
For this compound and its derivatives, the most characteristic absorption band is that of the nitrile (C≡N) functional group. The C≡N stretching vibration typically appears as a sharp, medium-intensity peak in the region of 2200–2260 cm⁻¹. The presence of two cyano groups on the same carbon atom may slightly alter the position and intensity of this peak. Other important vibrations include C-H stretching from the ethyl group (around 2850-3000 cm⁻¹) and C-H bending vibrations. researchgate.net In more complex derivatives, other functional groups will give rise to their own characteristic peaks, allowing for comprehensive structural confirmation. mdpi.com
| Compound Type | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| Alkyl Nitriles | C≡N | Stretch | 2260 - 2200 | researchgate.net |
| C-H (Alkyl) | Stretch | 3000 - 2850 | ||
| Pyrrolidin-2-one derivative | C=O | Stretch | 1674 | mdpi.com |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, can reveal significant structural details. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. mdpi.commdpi.com
Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful for analyzing complex mixtures and identifying specific components.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced one by one into the mass spectrometer for detection and identification. researchgate.net this compound itself has been identified in the analysis of natural product extracts using GC-MS. annexpublishers.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for a broader range of compounds, including those that are non-volatile or thermally labile. ddtjournal.com The liquid chromatograph provides separation, and the tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection by monitoring specific fragmentation pathways of a parent ion to a product ion. shimadzu.com This is especially useful for the quantitative analysis of nitrofuran metabolite derivatives in various matrices. shimadzu.comfrontiersin.org
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu
| Technique | Compound/Derivative | Key Findings / Data | Reference |
|---|---|---|---|
| GC-MS | This compound | Identified as a component in Moringa oleifera kernel oil extract. | annexpublishers.com |
| HRMS ESI-TOF | 2-(1-([1,1′-biphenyl]-4-yl)-2-(benzo[d]thiazol-2-yl)-2,2-difluoroethyl)malononitrile | m/z [M+H]⁺: Calculated 354.0862; Found 354.0871. | mdpi.com |
| LC-MS/MS | Derivatives of nitrofuran metabolites | Method developed for fast quantitative determination in marine products. | shimadzu.com |
| MS (EI) | Trifluoroacetaldehyde (B10831)/malononitrile (B47326) reaction mass | m/z (Irel %): 164 [M]⁺ (2.1) | fluorine1.ru |
Chromatographic Separation and Purity Assessment Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. sigmaaldrich.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively for qualitative analysis. sigmaaldrich.comwikipedia.org It is primarily used to monitor the progress of chemical reactions, identify the components of a mixture by comparison with standards, and determine the purity of a substance. umich.edu
In a typical TLC analysis of an this compound synthesis, a small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel). umich.edu The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. sigmaaldrich.com
Column Chromatography for Purification
Column chromatography is a fundamental purification technique in organic synthesis, widely employed to isolate this compound derivatives from complex reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while being moved through the column by a liquid mobile phase (eluent).
The choice of eluent system is critical for achieving effective separation. A mixture of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate) is commonly used, with the ratio adjusted to control the elution rate of the target compound. For instance, in the purification of this compound derivatives, researchers have successfully used various solvent systems. The crude product is loaded onto a silica gel column, and the eluent is passed through, allowing for the collection of purified fractions.
Research findings demonstrate the utility of column chromatography for obtaining high-purity this compound compounds. In one study, 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile was purified using a silica gel column with a pentane/ethyl acetate (B1210297) (3:1, v/v) eluent system, resulting in an 85% yield of the viscous oil. researchgate.net Another protocol for purifying 2-cyclopentyl-2-ethylmalononitrile also involved silica gel column chromatography. sci-hub.se The specific conditions are often determined empirically for each derivative to maximize separation efficiency. thieme-connect.comresearchgate.net
Table 1: Examples of Column Chromatography Conditions for this compound Derivative Purification This table is interactive. Click on the headers to sort.
| Compound | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| 2-(2-((4-methoxyphenyl)thio)ethyl)malononitrile | Silica Gel | Pentane/Ethyl Acetate (3:1, v/v) | researchgate.net |
| 2-Cyclopentyl-2-ethylmalononitrile | Silica Gel | Not specified in abstract | sci-hub.se |
High-Performance and Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods offer high resolution, speed, and sensitivity, making them indispensable for the analysis of this compound and its derivatives. fishersci.com
The core principle involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column. researchgate.net
UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. fishersci.com These techniques are frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced detection and structural elucidation. For example, a UHPLC-MS/MS method was developed for the analysis of various compounds, including derivatives relevant to this compound chemistry. frontiersin.orgshimadzu.com This method employed a C18 column and could separate all targeted compounds within a short run time. frontiersin.org
A UPLC-High-Resolution Mass Spectrometry (HRMS) method was established for the rapid and accurate analysis of trace substances and their derivatives. This method demonstrated good linearity (R² > 0.990) and high recovery rates (71.92%–117.45%), highlighting its robustness and precision.
Table 2: HPLC/UHPLC Methodological Parameters for Derivative Analysis This table is interactive. Click on the headers to sort.
| Technique | Column Type | Mobile Phase Example | Key Findings | Reference |
|---|---|---|---|---|
| UHPLC-MS/MS | C18 (3 x 100 mm, 2.6 µm) | Acetonitrile and water with 0.01% formic acid | Effective separation and identification of 11 different compounds. | frontiersin.org |
| UPLC-HRMS | Hypersil Gold C18 (150 mm × 2.1 mm, 1.9 µm) | Not specified in abstract | Good linearity (R² > 0.990), average recoveries of 71.92%–117.45%. | |
| UHPLC/UV | Hypersil GOLD (sub-2 µm) | Not specified in abstract | Accurate and robust quantification of carbonyl-DNPH derivatives at ppb levels. | fishersci.com |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms.
For this compound and its derivatives that exist as crystalline solids, single-crystal X-ray diffraction is the definitive method for confirming their molecular structure. researchgate.netdntb.gov.ua This technique provides unambiguous proof of stereochemistry, conformation, and intermolecular interactions in the solid state.
In the study of 2-(1-(3-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)ethyl)malononitrile, its structure was unequivocally confirmed by single-crystal X-ray diffraction. researchgate.netdntb.gov.ua The analysis revealed specific conformational details, such as the envelope conformation of an isoxazoline (B3343090) ring and the sofa/half-chair conformation of a cyclohexenone ring within the derivative. researchgate.net XRD is also used more broadly to characterize the crystalline nature of materials used in the synthesis of malononitrile derivatives, such as layered double hydroxide (B78521) catalysts. researchgate.net
Table 3: Structural Insights from X-ray Diffraction Studies of an this compound Derivative This table is interactive. Click on the headers to sort.
| Compound | Technique | Key Structural Findings | Reference |
|---|
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com The primary output, a thermogram, plots mass against temperature, providing critical information about a material's thermal stability, decomposition temperatures, and the composition of its components. xrfscientific.com This technique is essential for evaluating the durability and operational limits of chemical compounds. nih.gov
The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. infinitiaresearch.com As the sample is heated, its mass changes due to processes like decomposition or oxidation. xrfscientific.com These mass loss events are recorded, and the resulting curve reveals the temperatures at which the material is no longer stable.
TGA has been applied to study the thermal properties of various materials related to this compound synthesis and application. For instance, TGA was used to analyze the thermal stability of catalysts and functional polymers. oiccpress.comacs.org In a study of anthracenedicarboximide-based semiconductors, TGA showed that most compounds had onset decomposition temperatures above 300 °C, indicating high thermal stability. researchgate.net Another study on a bionanocomposite catalyst used for synthesizing malononitrile derivatives showed distinct stages of mass loss: a 2.2% loss at 150 °C and a subsequent 5.2% loss at 267 °C, corresponding to the decomposition of organic layers. rsc.org These analyses are crucial for determining the temperature range in which a compound or material can be effectively used without degradation.
Table 4: TGA Data for this compound-Related Compounds This table is interactive. Click on the headers to sort.
| Compound/Material | Onset Decomposition Temp. | Mass Loss Details | Atmosphere | Reference |
|---|---|---|---|---|
| Anthracenedicarboximide Derivatives | >300 °C (most compounds) | Complete evaporation for some fluorinated materials. | Nitrogen | researchgate.net |
| Fe₃₋ₓBiₓO₄/SiO₂@L-ArgEt₃⁺I⁻/Zn(II) Nanocomposite | 150 °C (first stage) | 2.2% mass loss at 150 °C; 5.2% at 267 °C. | Not specified | rsc.org |
Future Directions and Emerging Research Avenues
Synergistic Application of Artificial Intelligence and Machine Learning in Ethylmalononitrile Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical research, and the study of this compound and its derivatives is no exception. These computational tools offer powerful new ways to accelerate the discovery and optimization of molecules with desired properties, moving beyond traditional trial-and-error methodologies.
One of the most promising applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netfrontiersin.orgresearchgate.netnih.gov By analyzing datasets of known this compound derivatives and their biological activities, ML algorithms can build predictive models that correlate molecular structures with their functions. For instance, 3D-QSAR studies, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully used to understand the structural requirements for the antimicrobial activity of pyrazole (B372694) derivatives synthesized from precursors related to this compound. researchgate.netresearchgate.net These models identify key steric, electrostatic, and hydrophobic fields that govern bioactivity, providing a roadmap for the design of more potent compounds. frontiersin.orgresearchgate.net
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical area where AI can significantly reduce the cost and time of drug development. dntb.gov.uaresearchgate.netdntb.gov.uabiorxiv.orgtjnpr.orgcomputabio.com Machine learning models, trained on extensive toxicological and pharmacokinetic data, can forecast the drug-likeness and potential toxicity of novel this compound derivatives before they are even synthesized. researchgate.netdntb.gov.ua This allows researchers to prioritize candidates with favorable ADMET profiles, increasing the probability of success in later-stage clinical trials. researchgate.net
Table 1: Application of AI/ML in this compound Research
| AI/ML Technique | Application Area | Expected Outcome |
|---|---|---|
| QSAR (CoMFA/CoMSIA) | Rational Drug Design | Prediction of biological activity (e.g., antimicrobial, anticancer) based on molecular structure. researchgate.netfrontiersin.orgresearchgate.net |
| Machine Learning Models | ADMET Prediction | In silico screening for favorable pharmacokinetic and toxicity profiles, identifying lead compounds with higher success potential. researchgate.netbiorxiv.orgcomputabio.com |
| Generative Models | Novel Compound Design | Generation of new virtual this compound derivatives with optimized properties for specific targets. |
| Predictive Algorithms | Reaction Optimization | Forecasting optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound-based compounds. |
Advancements in Green Chemistry Principles for this compound Synthesis and Application
The chemical industry's increasing focus on sustainability has propelled the adoption of green chemistry principles in the synthesis and application of this compound. researchgate.netrasayanjournal.co.inqeios.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net
A significant advancement is the development of catalyst-free, one-pot, multicomponent reactions (MCRs). researchgate.netthieme-connect.com For example, combinatorial libraries of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles have been synthesized through a three-component protocol using water as a solvent, eliminating the need for traditional, often toxic, organic solvents. researchgate.netthieme-connect.com These reactions are not only environmentally benign but also offer advantages like simple procedures, operation in open air, and easy isolation of products. researchgate.netthieme-connect.com
The choice of solvent is a cornerstone of green chemistry. biotage.com Research has demonstrated the viability of using water, a non-toxic and abundant solvent, for the synthesis of this compound derivatives. researchgate.netthieme-connect.combiotage.com When heated under pressure, water's dielectric constant decreases, allowing it to act as a pseudo-organic solvent for many reactions. biotage.com Beyond water, other green solvents like glycerol (B35011) and ionic liquids are gaining traction. sapub.orgslideshare.netionike.commdpi.comrsc.org Glycerol, a biodegradable and low-toxicity solvent, has been successfully used in the synthesis of fused dihydropyridines from precursors including this compound. sapub.org Ionic liquids, with their negligible vapor pressure and high thermal stability, can function as both recyclable solvents and catalysts in various reactions, including those to produce heterocyclic compounds from malononitrile (B47326) derivatives. slideshare.netionike.commdpi.comrsc.org
Table 2: Green Chemistry Approaches in this compound Synthesis
| Green Chemistry Principle | Specific Approach | Example Application for this compound Derivatives |
|---|---|---|
| Safer Solvents | Use of Water | Catalyst-free, one-pot synthesis of quinoline (B57606) derivatives. researchgate.netthieme-connect.com |
| Use of Glycerol | Unsymmetrical Hantzch condensation to form dihydropyridines. sapub.org | |
| Use of Ionic Liquids | Catalysis of Biginelli and Morita–Baylis–Hillman reactions. ionike.comrsc.org | |
| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of complex heterocyclic structures, maximizing the incorporation of all starting materials into the final product. researchgate.netthieme-connect.comslideshare.net |
| Catalysis | Catalyst-Free Reactions | Synthesis of 2-[1-aryl-2-(azaaryl)ethyl]malononitriles in water. researchgate.netthieme-connect.com |
| Photocatalysis | Photoenzymatic synthesis of β-chiral malononitrile derivatives. rsc.org |
These green methodologies not only reduce the environmental footprint of chemical processes but also often lead to higher yields, shorter reaction times, and simplified purification procedures, making them economically attractive alternatives to conventional methods. rasayanjournal.co.in
Expanding the Scope of this compound in Catalysis and Functional Materials
The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in catalysis and the development of advanced functional materials. The electron-withdrawing nature of the nitrile groups plays a crucial role in these applications.
In the realm of materials science, malononitrile-based compounds have been incorporated into organic photovoltaic devices to enhance their efficiency. The strong electron-accepting capability of the malononitrile moiety facilitates charge separation and transport, which are critical for solar cell performance. Similarly, polymers derived from structures containing the malononitrile group are being explored for photocatalytic hydrogen production from water, a key technology for clean energy.
Donor-acceptor (D-A) cyclopropanes, which can be synthesized using malononitrile derivatives, are versatile intermediates for creating complex molecular architectures. acs.orgnih.gov These strained ring systems can be activated by Lewis acids to participate in various transformations, leading to the synthesis of important carbocyclic and heterocyclic ring systems that form the backbone of many functional materials and pharmaceuticals. acs.orgnih.gov
In catalysis, this compound itself can act as a precursor to organocatalysts. For instance, its derivatives can be used in reactions like the Morita–Baylis–Hillman reaction, which is a powerful carbon-carbon bond-forming reaction. rsc.org Furthermore, the development of photoenzymatic strategies, which combine photocatalysis with enzymatic reactions, has enabled the highly enantioselective synthesis of chiral malononitrile derivatives. rsc.org In one such system, a simple organic dye acts as a photocatalyst for a Knoevenagel condensation, followed by an asymmetric reduction catalyzed by an ene reductase, yielding valuable chiral building blocks. rsc.org
The future in this area will likely see the design of novel polymers and metal-organic frameworks (MOFs) incorporating the this compound scaffold to create materials with tailored electronic, optical, and catalytic properties for applications in electronics, sensing, and energy conversion.
Rational Design and Synthesis of Novel Bioactive this compound Derivatives
This compound is a key synthon in medicinal chemistry for the construction of a wide range of heterocyclic compounds with potential therapeutic applications. researchgate.netslideshare.net The rational design of these derivatives, guided by computational methods, is a major avenue of current and future research aimed at discovering new drugs with high efficacy and specificity.
A significant body of research focuses on the synthesis of this compound-based compounds with antimicrobial and anticancer activities. google.commdpi.commdpi.comnih.gov For example, libraries of quinoline derivatives prepared from this compound have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. thieme-connect.com Similarly, novel 2,5-diketopiperazine derivatives have been designed and synthesized as anticancer agents, with some compounds showing potent activity against lung and cervical cancer cell lines. mdpi.com
The "rational design" aspect is heavily reliant on understanding the structure-activity relationship (SAR). By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify the key molecular features responsible for its therapeutic effect. nih.gov This process is greatly enhanced by computational tools like molecular docking, which can predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. researchgate.netdntb.gov.ua For instance, docking studies on pyrazole derivatives have helped elucidate the binding modes within microbial enzyme active sites, guiding the synthesis of more potent inhibitors. researchgate.net
Table 3: Examples of Bioactive this compound Derivatives and Design Strategies
| Derivative Class | Target Activity | Design Strategy | Key Findings |
|---|---|---|---|
| Quinoline Derivatives | Antibacterial | Multicomponent synthesis, SAR studies. thieme-connect.comnih.gov | Eleven compounds showed good activity against Gram-positive and Gram-negative bacteria. thieme-connect.com |
| 2,5-Diketopiperazines | Anticancer | Molecular hybridization, SAR studies. mdpi.com | Compound 11 showed IC50 values of 1.2 µM (A549) and 0.7 µM (Hela) and induced apoptosis. mdpi.com |
| Pyrazole Derivatives | Antimicrobial | 3D-QSAR, Molecular Docking. researchgate.net | Designed new derivatives with excellent in silico predicted activity and good drug-likeness. researchgate.net |
| Tetralone Derivatives | Antioxidant | Synthesis, Molecular Docking, in vitro assays. researchgate.netdntb.gov.ua | Docking scores correlated well with experimental antioxidant activity. dntb.gov.ua |
Future efforts will focus on designing multi-target ligands—single molecules capable of interacting with multiple biological targets—to address complex diseases like cancer and neurodegenerative disorders. nih.gov The combination of SAR, QSAR, and molecular modeling will be instrumental in the rational design and synthesis of the next generation of this compound-based therapeutic agents. nih.gov
Multidisciplinary Approaches for Elucidating Complex Interactions and Applications
The full potential of this compound and its derivatives can only be realized through multidisciplinary research that integrates expertise from various scientific fields. researchgate.netresearchgate.net The complexity of modern scientific challenges, from developing new medicines to creating advanced materials, requires a holistic approach that connects molecular synthesis with functional application and theoretical understanding.
A common theme in recent advanced studies is the combination of:
Organic Synthesis: Developing novel, efficient, and sustainable methods to create libraries of this compound derivatives. researchgate.netresearchgate.net
Structural Characterization: Employing techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unambiguously determine the three-dimensional structure of the synthesized molecules. researchgate.netdntb.gov.ua
In Vitro and In Vivo Biological Evaluation: Screening compounds for desired biological activities, such as antimicrobial, antioxidant, or anticancer effects, using established assays. mdpi.comnih.govresearchgate.net
Computational Chemistry: Using tools like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations to understand electronic properties, predict binding interactions, and rationalize experimental observations at the molecular level. researchgate.netfrontiersin.orgnih.govresearchgate.netresearchgate.net
For example, a comprehensive study on a new this compound derivative involved its synthesis, full structural characterization by X-ray crystallography, evaluation of its antioxidant properties through in vitro assays, and in silico molecular docking studies to investigate its interaction with antioxidant proteins. researchgate.netdntb.gov.ua This multidisciplinary workflow provides a much deeper understanding than any single approach could offer, confirming that the synthesized compound is a potential bioactive agent and explaining the structural basis for its activity. dntb.gov.ua
Future research will see an even greater integration of disciplines. The collaboration between synthetic chemists, biologists, pharmacologists, computational modelers, and materials scientists will be essential. researchgate.net This synergistic approach will enable the tackling of more complex systems, such as the interaction of this compound-based drugs within a cellular environment or the performance of this compound-based polymers in a functioning electronic device. This convergence of expertise will accelerate the translation of fundamental research into practical, high-impact applications.
Q & A
Basic: What are the standard synthetic routes for ethylmalononitrile, and how can reaction conditions be optimized to improve yield?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethylethoxymethylenemalononitrile can react with amines under controlled conditions to form isoxazole derivatives . Optimization involves:
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.
- Catalyst use : Acidic or basic catalysts (e.g., HCl or NaHCO₃) can accelerate specific steps.
- Yield monitoring : Track intermediates via TLC or HPLC to identify bottlenecks.
Recrystallization from ethanol-petroleum ether mixtures (60–70°C) is effective for purification .
Basic: What analytical techniques are essential for characterizing this compound derivatives, and how should data be interpreted?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., cyano groups at δ 110–120 ppm in ¹³C NMR).
- X-ray crystallography : Determines bond angles (e.g., N–C–C angles in thiazolidin-2-ylidene derivatives ≈ 120°) and crystal packing .
- Elemental analysis : Validate purity (e.g., %C, %H, %N matching calculated values within ±0.3%) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound derivatives).
Advanced: How can computational modeling resolve mechanistic ambiguities in this compound-mediated cyclization reactions?
Density Functional Theory (DFT) simulations can map energy profiles for reaction pathways. For example:
- Transition state analysis : Identify rate-determining steps (e.g., nucleophilic attack vs. ring closure).
- Solvent effects : Use implicit solvation models (e.g., PCM) to assess polarity impacts on activation energy.
- Steric/electronic factors : Compare substituent effects (e.g., electron-withdrawing groups stabilizing intermediates) .
Validate models against experimental kinetic data (e.g., Arrhenius plots).
Advanced: How should researchers address contradictory data in the bioactivity of this compound-based compounds?
Contradictions in bioactivity studies (e.g., antimicrobial potency) may arise from:
- Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines).
- Structural heterogeneity : Characterize stereochemistry (e.g., enantiomers via chiral HPLC).
- Meta-analysis : Apply heterogeneity metrics (e.g., I² > 50% indicates significant variability) to evaluate pooled data .
Replicate studies with controlled variables (e.g., pH, temperature) to isolate contributing factors.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.
Advanced: How can this compound derivatives be tailored for targeted drug delivery systems?
- Functionalization : Introduce pH-sensitive groups (e.g., tertiary amines) for site-specific release.
- Covalent conjugation : Link to polymeric carriers (e.g., PEG) via carbodiimide chemistry .
- In vitro testing : Evaluate release kinetics using dialysis membranes and HPLC quantification .
Basic: What are the common pitfalls in experimental design when synthesizing this compound analogs?
- Overlooking steric effects : Bulky substituents may hinder cyclization; pre-screen via molecular docking.
- Inadequate quenching : Residual reagents can hydrolyze products; use excess quenching agents (e.g., NH₄Cl).
- Scale-up errors : Maintain stirring efficiency and heat transfer in larger batches to avoid hotspots.
Advanced: How do solvent polarity and dielectric constant influence the reactivity of this compound in multicomponent reactions?
- Polar solvents (e.g., DMF): Stabilize charge-separated intermediates, accelerating nucleophilic steps.
- Low-polarity solvents (e.g., toluene): Favor cycloaddition via entropy-driven processes.
- Dielectric constant (ε) : Correlate with reaction rate (e.g., ln(k) ∝ ε) using Kamlet-Taft parameters.
Basic: How should researchers document and report synthetic procedures involving this compound for reproducibility?
- Detailed logs : Include exact molar ratios, solvent grades, and equipment specifications.
- Characterization data : Provide NMR shifts, XRD parameters, and elemental analysis results .
- Safety notes : Document PPE used and waste disposal methods .
Advanced: What strategies can mitigate batch-to-batch variability in this compound-derived polymers?
- Monomer purity : Pre-purify via column chromatography (silica gel, ethyl acetate/hexane).
- Polymerization control : Use GPC to monitor molecular weight distributions.
- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., initiator concentration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
